5-Hydroxy-1H-indol-6-yl pivalate
Description
5-Hydroxy-1H-indol-6-yl pivalate is an indole-derived compound featuring a pivalate (2,2-dimethylpropanoyl) ester group at the 6-hydroxy position of the indole scaffold. Indole derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial effects. This compound is structurally analogous to bioactive esters in pharmaceutical research, where esterification strategies are employed to optimize drug-like properties.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(5-hydroxy-1H-indol-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)12(16)17-11-7-9-8(4-5-14-9)6-10(11)15/h4-7,14-15H,1-3H3 |
InChI Key |
OMYJPWPLWMPRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C=CNC2=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1H-indol-6-yl pivalate typically involves the reaction of 5-hydroxyindole with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride . The general reaction scheme is as follows:
5-Hydroxyindole+Pivaloyl chloride→5-Hydroxy-1H-indol-6-yl pivalate
Industrial Production Methods
Industrial production of 5-Hydroxy-1H-indol-6-yl pivalate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1H-indol-6-yl pivalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Formation of 5-oxo-1H-indol-6-yl pivalate.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Hydroxy-1H-indol-6-yl pivalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indol-6-yl pivalate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the indole ring play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs: Ester-Functionalized Indoles and Heterocycles
Key Compounds for Comparison
Structural Insights
- Pivalate vs. Smaller Esters : The tert-butyl group in pivalate esters confers steric hindrance, slowing enzymatic hydrolysis compared to acetate or butyrate esters. This is critical for sustained activity in compounds like haemanthamine pivalate, which retained 64–84% protozoal inhibition at 1 g/L, outperforming smaller esters at lower doses .
- Positional Effects : In sulfonamide analogs (), inserting the pivalate fragment at specific positions (e.g., replacing the N-CO group) modulated HNE inhibitory activity. Similarly, the 6-position pivalate in 5-Hydroxy-1H-indol-6-yl pivalate may optimize target binding by balancing steric bulk and electronic effects.
Functional Analog: Dihydrohaemanthamine Pivalate
Dihydrohaemanthamine pivalate (Derivative 10) demonstrated dose-dependent antiprotozoal activity, with significant inhibition at 0.5 g/L (Table 1, ). This contrasts with 5-Hydroxy-1H-indol-6-yl pivalate’s hypothetical enzyme inhibition profile, suggesting that core scaffold differences (indole vs. alkaloid) dictate target specificity. Both compounds, however, leverage pivalate’s stability for prolonged action.
Metabolic and Pharmacokinetic Properties
- Lipophilicity : Pivalate esters generally increase logP values by ~1.5 units compared to hydroxylated precursors, enhancing membrane permeability. For example, haemanthamine pivalate’s logP is ~2.9 versus 1.4 for haemanthamine acetate .
Research Findings and Implications
- For instance, in dihydrohaemanthamine, pivalate enhanced low-dose activity, but in indole derivatives, it may prioritize stability over potency.
- Synthetic Flexibility : The synthesis of 2H-Indazol-5-ylpiperidine-1-carboxylates () highlights the compatibility of ester groups with diverse heterocycles, suggesting 5-Hydroxy-1H-indol-6-yl pivalate could be adapted for targeted drug delivery.
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